molecular formula C16H17N3O5 B2627429 8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-03-6

8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2627429
CAS RN: 941928-03-6
M. Wt: 331.328
InChI Key: NQYLVQYWFUGLJN-UHFFFAOYSA-N
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Description

8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.328. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

The compound and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Bubnov et al. (2011) described the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine to yield specific triazaspiro compounds, whose structures were then elucidated using X-ray analysis (Bubnov et al., 2011).

2. Antimicrobial Applications

Ren et al. (2009) synthesized a new N-halamine precursor related to the compound and bonded it onto cotton fabrics, which, after chlorination, demonstrated significant antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009).

3. Crystallography and Molecular Structure

Rohlíček et al. (2010) studied the crystal structure of a compound related to the chemical , revealing its specific molecular geometry and confirming its structure through X-ray diffraction methods (Rohlíček et al., 2010).

4. Pharmacological Applications

While ensuring to avoid details on drug usage and side effects as per the request, it's notable that derivatives of the compound have been explored for their potential pharmacological properties, such as anticonvulsant activities detailed by Obniska et al. (2006). They synthesized and tested various derivatives for their effectiveness in this domain (Obniska et al., 2006).

properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-18-14(21)16(17-15(18)22)4-6-19(7-5-16)13(20)10-2-3-11-12(8-10)24-9-23-11/h2-3,8H,4-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLVQYWFUGLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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